Diethyl 2-Bromo-5-fluorobenzylphosphonate
Description
Its structure features a benzyl group substituted with bromine (Br) at the 2-position and fluorine (F) at the 5-position, coupled with a diethyl phosphonate moiety. This compound is typically used in organic synthesis as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis due to its reactive phosphonate group and halogen substituents. The bromine and fluorine atoms influence its electronic and steric properties, enhancing its utility in cross-coupling reactions or as a directing group in functionalization reactions.
Properties
Molecular Formula |
C11H15BrFO3P |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
FGGUKTMKJBDZTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)F)Br)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-5-fluorobenzylphosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Bromo-5-fluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form corresponding phosphine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylphosphonates.
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
Diethyl 2-Bromo-5-fluorobenzylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The bromine and fluorine atoms on the benzyl ring can enhance the binding affinity and specificity of the compound to its target enzymes. The pathways involved may include the inhibition of key metabolic enzymes, leading to altered biochemical processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of diethyl benzylphosphonates , which vary based on substituents on the aromatic ring. Key structural analogues include:
Halogen substituents (Br, F) significantly impact reactivity. Bromine acts as a good leaving group in nucleophilic substitution, while fluorine enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions.
Physical and Chemical Properties
While direct data for Diethyl 2-Bromo-5-fluorobenzylphosphonate is unavailable in the provided evidence, comparisons can be drawn with other diethyl esters (e.g., phthalates, succinates) to infer trends:
Key Observations :
- The bromine and fluorine substituents in the target compound increase molecular weight and reduce water solubility compared to simpler diethyl esters .
- The phosphonate group enhances stability under acidic/basic conditions relative to carboxylate esters like diethyl succinate .
Limitations of Available Evidence
The provided safety data sheets focus on non-halogenated diethyl esters, limiting direct comparisons. Further studies on halogenated phosphonates are required to confirm reactivity, toxicity, and synthetic utility.
Biological Activity
Diethyl 2-bromo-5-fluorobenzylphosphonate is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine and a fluorine atom in its structure, which can influence its reactivity and biological interactions. The molecular formula is , and it is classified as a phosphonate, which is known for mimicking phosphate groups in biological systems.
-
Enzyme Inhibition :
- Phosphonates like this compound are often used as inhibitors of various enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes are crucial in regulating cellular signaling pathways and are implicated in diseases such as cancer and diabetes .
- The compound acts by forming stable complexes with the active sites of these enzymes, thereby preventing substrate binding and subsequent catalytic activity.
- Targeting mGluR Receptors :
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits protein tyrosine phosphatases (PTPs), impacting cell signaling pathways. |
| Neurotransmitter Modulation | Potential interaction with mGluR receptors, affecting glutamatergic signaling. |
| Antimicrobial Potential | Investigated for use against pathogenic microbes through phosphonate pathways. |
Case Studies
- Inhibition of Protein Tyrosine Phosphatases :
- Neuropharmacological Applications :
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Selectivity and Potency : The compound exhibits selective inhibition of specific PTPs over others, suggesting potential for targeted therapeutic applications .
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzyl group significantly affect the inhibitory potency against PTPs, indicating that careful structural modifications can enhance efficacy .
- Pharmacokinetics and Bioavailability : Ongoing research is focused on improving the bioavailability of phosphonates to enhance their therapeutic potential while minimizing side effects associated with systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
